ethyl 4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an ether group, a pyrimidine ring, and a carboxylate ester group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through nucleophilic substitution reactions and cyclization .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by X-ray crystallography . This technique can provide detailed information about the arrangement of atoms within the molecule.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the ether group could undergo cleavage under acidic conditions, and the pyrimidine ring could participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. For example, its solubility would be influenced by the polar carboxylate ester group and the nonpolar aromatic rings .Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed novel derivatives through synthesis processes, highlighting the structural diversity and potential for further chemical modifications. Studies on crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives provide insights into their molecular configurations and interactions. These compounds were characterized using various spectroscopic techniques, indicating their potential in further pharmacological studies (Stolarczyk et al., 2018).
Biological Activities
Research on the biological activities of these compounds includes evaluations of their cytotoxic effects against cancer cell lines, offering a foundation for anticancer drug development. The cytotoxicity of certain derivatives against Human umbilical vein endothelial cells (HUVEC) and various cancer cell lines was examined, revealing the influence of specific substituents on biological activity (Stolarczyk et al., 2018).
Antimicrobial and Antiviral Activities
Some derivatives have been investigated for their antimicrobial and antiviral activities, demonstrating the broad application spectrum of these compounds. For instance, a study on 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines highlighted their inhibitory activity against retroviruses, showcasing their potential in antiretroviral therapy (Hocková et al., 2003).
Nonlinear Optical Properties
The nonlinear optical properties of certain derivatives have been studied, indicating their potential in material science for applications in optical devices. An example includes the synthesis, crystal growth, and structural evaluation of ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, which showcased its potential in nonlinear optical applications (Dhandapani et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4S/c1-4-28-21(26)19-13(2)24-22(30)25-20(19)15-7-10-17(18(11-15)27-3)29-12-14-5-8-16(23)9-6-14/h5-11,20H,4,12H2,1-3H3,(H2,24,25,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJPSTBEZFXOAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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